
p53 Activator 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p53 Activator 2: is a small molecule compound known for its ability to activate the p53 pathway, a crucial tumor suppressor pathway in cells. The p53 protein, often referred to as the “guardian of the genome,” plays a vital role in regulating cell cycle arrest, apoptosis, senescence, DNA repair, and other cellular stress responses. This compound has shown significant potential in cancer therapy by inducing DNA double-strand breaks, increasing the expression of p53 and related proteins, and causing cell cycle arrest and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of p53 Activator 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic synthesis techniques, such as nucleophilic substitution, condensation reactions, and purification processes.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale organic synthesis in controlled environments. The process includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is designed to meet regulatory standards for pharmaceutical compounds.
Analyse Des Réactions Chimiques
Types of Reactions: : p53 Activator 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that interact with cellular components.
Reduction: Reduction reactions may modify the compound’s functional groups, altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, water.
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: : In chemistry, p53 Activator 2 is used as a research tool to study the p53 pathway and its role in cellular stress responses. It helps in understanding the molecular mechanisms of p53 activation and the development of new therapeutic agents.
Biology: : In biological research, this compound is employed to investigate the effects of p53 activation on cell cycle regulation, apoptosis, and DNA repair. It is used in cell culture experiments to study the cellular responses to DNA damage and stress.
Medicine: : In medicine, this compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and cell death. It has demonstrated potent anticancer efficiency against various cancer cell lines and xenograft tumor models .
Industry: : In the pharmaceutical industry, this compound is being explored for its potential use in cancer therapy. It is considered a valuable compound for developing new cancer treatments that target the p53 pathway.
Mécanisme D'action
p53 Activator 2 exerts its effects by intercalating into DNA and causing significant DNA double-strand breaks. This leads to the activation of the p53 protein and its phosphorylation (p-p53). The activated p53 protein then upregulates the expression of cell cycle regulators such as CDK4 and p21, causing cell cycle arrest at the G2/M phase. Additionally, this compound induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and reducing the levels of cyclin B1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nutlin-3: A small molecule that inhibits the interaction between p53 and MDM2, leading to the stabilization and activation of p53.
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): A compound that binds to p53 and prevents its degradation by MDM2, thereby activating p53.
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1): A molecule that restores the function of mutant p53 and induces apoptosis in cancer cells.
Uniqueness: : p53 Activator 2 is unique in its ability to directly intercalate into DNA and cause double-strand breaks, leading to robust activation of the p53 pathway. This mechanism distinguishes it from other p53 activators that primarily function by inhibiting p53’s negative regulators or restoring mutant p53 function .
Propriétés
Formule moléculaire |
C20H21N5O2 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N'-[2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-yl]butane-1,4-diamine |
InChI |
InChI=1S/C20H21N5O2/c21-13-3-4-14-22-20-17-5-1-2-6-18(17)23-19(24-20)12-9-15-7-10-16(11-8-15)25(26)27/h1-2,5-12H,3-4,13-14,21H2,(H,22,23,24)/b12-9+ |
Clé InChI |
GCVVGGBCJCPTQK-FMIVXFBMSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=NC(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])NCCCCN |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


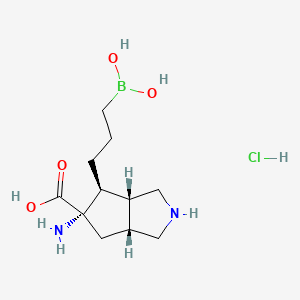
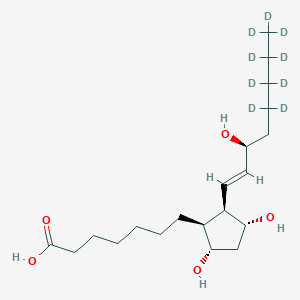
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)
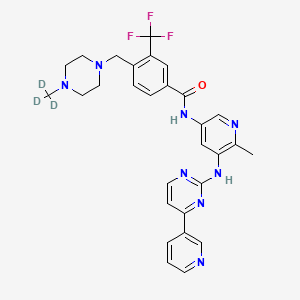
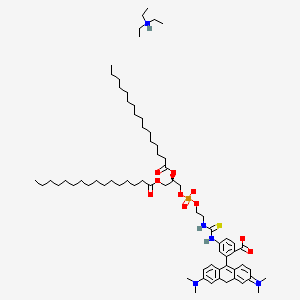
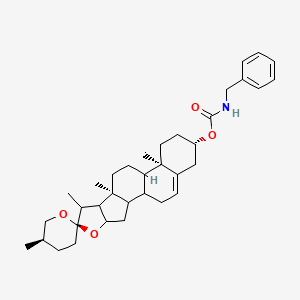
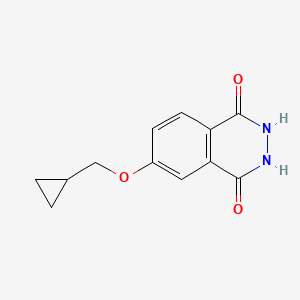
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
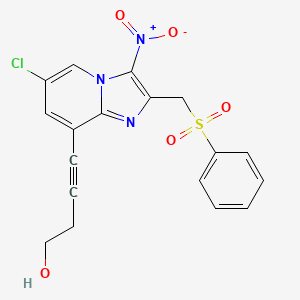
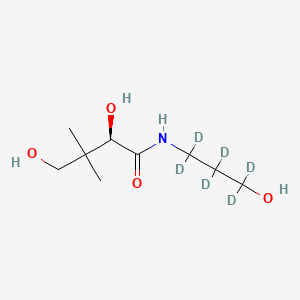
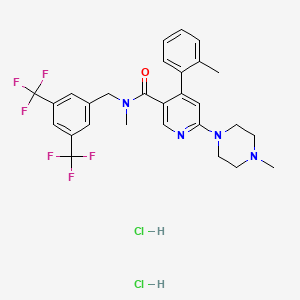
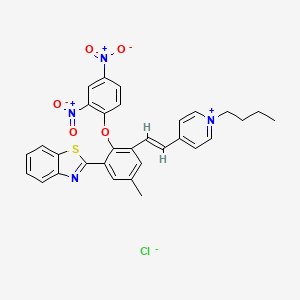
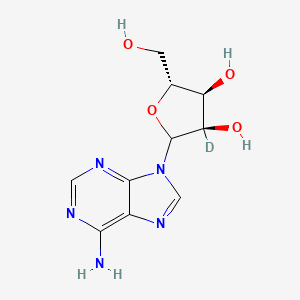
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
